N-Ethyl-N'-(2-oxopropyl)-N-nitrosourea
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Overview
Description
N-Ethyl-N’-(2-oxopropyl)-N-nitrosourea is a chemical compound that belongs to the class of nitrosoureas. These compounds are known for their potential applications in various fields, including medicinal chemistry and industrial processes. The structure of N-Ethyl-N’-(2-oxopropyl)-N-nitrosourea consists of an ethyl group, an oxopropyl group, and a nitrosourea moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-(2-oxopropyl)-N-nitrosourea typically involves the reaction of ethylamine with 2-oxopropyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N’-(2-oxopropyl)-N-nitrosourea may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-(2-oxopropyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-ethyl-N’-(2-oxopropyl)-N-nitrosourea oxide, while reduction may yield N-ethyl-N’-(2-oxopropyl)-N-nitrosourea hydride.
Scientific Research Applications
N-Ethyl-N’-(2-oxopropyl)-N-nitrosourea has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-(2-oxopropyl)-N-nitrosourea involves its interaction with molecular targets and pathways within cells. It may exert its effects by modifying the structure and function of proteins, nucleic acids, and other biomolecules. The specific pathways involved may include oxidative stress, DNA damage, and apoptosis.
Comparison with Similar Compounds
N-Ethyl-N’-(2-oxopropyl)-N-nitrosourea can be compared with other similar compounds, such as N-nitrosobis(2-oxopropyl)amine and N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activities
Properties
CAS No. |
110559-84-7 |
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Molecular Formula |
C6H11N3O3 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
1-ethyl-1-nitroso-3-(2-oxopropyl)urea |
InChI |
InChI=1S/C6H11N3O3/c1-3-9(8-12)6(11)7-4-5(2)10/h3-4H2,1-2H3,(H,7,11) |
InChI Key |
FMKBEVQUKYPUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(=O)NCC(=O)C)N=O |
Origin of Product |
United States |
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